Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound featuring a nitrogen atom (aza) within its bicyclo[3.2.1]octane scaffold. The tert-butyl carboxylate group at position 3 acts as a protective moiety, enhancing solubility and stability during synthetic processes . The 8-fluoro substitution introduces electronegativity, which can influence electronic properties, metabolic stability, and binding interactions in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSPBLWVXILNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a simpler hydrocarbon .
Scientific Research Applications
Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of its tropane alkaloid structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Electronic Effects
- 8-Fluoro vs. 8-Hydroxy : The 8-fluoro substituent is less polar than 8-hydroxy, leading to higher lipophilicity (predicted logP ~1.5 vs. ~0.5 for hydroxy) and improved membrane permeability .
- 8-Fluoro vs. 8-Formyl : Fluorine’s electronegativity stabilizes adjacent electron-deficient regions, whereas the formyl group introduces reactivity for conjugation or reduction .
Biological Activity
Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS Number: 2231672-88-9) is a bicyclic compound notable for its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound exhibits its biological activity through various mechanisms:
- Monoamine Reuptake Inhibition : Similar compounds have been shown to affect neurotransmitter systems by inhibiting the reuptake of monoamines, which can be beneficial in treating mood disorders such as depression and anxiety .
- Protein-Protein Interaction Disruption : The compound may interfere with specific protein interactions, which is a common mechanism for macrocyclic compounds . This disruption can lead to altered signaling pathways within cells.
Pharmacological Applications
Research indicates that derivatives of azabicyclo compounds can be utilized in the treatment of several neurological disorders due to their influence on neurotransmitter systems:
- Depression and Anxiety : Compounds similar to this compound have shown promise in preclinical models for addressing symptoms of depression and anxiety by modulating serotonin and norepinephrine levels .
- Attention Deficit Hyperactivity Disorder (ADHD) : The potential for these compounds to affect dopaminergic pathways suggests applications in managing ADHD symptoms .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Neurotransmitter Modulation : A study demonstrated that azabicyclo derivatives could enhance serotonin levels in rodent models, indicating their potential as antidepressants .
- Inhibition of Specific Receptors : Research has shown that certain azabicyclo compounds can selectively inhibit serotonin transporters, leading to increased serotonin availability in synaptic clefts, which is crucial for mood regulation .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Target Activity | Potential Applications |
|---|---|---|
| This compound | Monoamine reuptake inhibition | Depression, Anxiety, ADHD |
| Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | Protein-protein interaction disruption | Cancer therapeutics, Neurological disorders |
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Neurotransmitter modulation | Pain management, Mood disorders |
Q & A
Q. Example Optimization Table :
| Condition | Yield Improvement | Key Change | Reference |
|---|---|---|---|
| TBAF (10 mol%) | 75% → 88% | Enhanced nucleophilicity | |
| Solvent: DCE | 50% → 65% | Reduced polarity |
Advanced: What are the stability challenges of this compound under acidic or basic conditions?
Methodological Answer:
The Boc group is labile under strong acids (e.g., TFA) or prolonged basic conditions. Stability studies show:
- Acidic Conditions : Rapid deprotection in >10% TFA (t < 1 hr at RT) .
- Basic Conditions : Slow hydrolysis in aqueous NaOH (pH >10) over 24 hrs .
- Storage : Stable at 2–8°C under inert atmosphere for >6 months .
Advanced: How do structural modifications (e.g., substituent position) impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies on related 8-azabicyclo[3.2.1]octanes reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
